1-[2-[3-(furan-2-yl)-5-[4-(2-methylpropyl)phenyl]-3,4-dihydropyrazol-2-yl]-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride
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Description
This compound is a complex organic molecule that contains several functional groups, including a furyl group (a furan ring), a phenyl group (a benzene ring), a pyrazol group (a five-membered ring with two nitrogen atoms), and a thiazol group (a five-membered ring with one nitrogen atom and one sulfur atom). The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the types of bonds between them. The presence of multiple aromatic rings (the furyl, phenyl, and thiazol rings) would likely make the molecule relatively flat and rigid. The presence of the pyrazol ring could introduce some three-dimensionality into the structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the furyl group could undergo electrophilic aromatic substitution reactions, and the pyrazol group could participate in nucleophilic addition reactions . The thiazol group could also be reactive, particularly at the sulfur atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its lipophilicity (fat-solubility), which could influence its absorption and distribution in the body .Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[2-[3-(furan-2-yl)-5-[4-(2-methylpropyl)phenyl]-3,4-dihydropyrazol-2-yl]-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S.ClH/c1-14(2)12-17-7-9-18(10-8-17)19-13-20(21-6-5-11-28-21)26(25-19)23-24-15(3)22(29-23)16(4)27;/h5-11,14,20H,12-13H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXFPVYTNVKPNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C(CC(=N2)C3=CC=C(C=C3)CC(C)C)C4=CC=CO4)C(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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